molecular formula C22H25N3O3S B2525908 N-(2-METHOXYETHYL)-2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE CAS No. 901259-52-7

N-(2-METHOXYETHYL)-2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2525908
CAS No.: 901259-52-7
M. Wt: 411.52
InChI Key: DEFNEMHULCBXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-METHOXYETHYL)-2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique imidazole-based structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Imidazole Core: The imidazole core is synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.

    Introduction of the Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a nucleophilic substitution reaction.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 2-methoxyethylamine to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the phenyl groups, potentially altering the electronic properties of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl rings and the imidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or alkyl halides (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenyl and imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: Due to its imidazole core, the compound may exhibit biological activity, making it a candidate for drug development.

    Biochemical Research: It can be used as a probe to study enzyme interactions and other biochemical processes.

Industry

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Polymer Science: It may be used in the development of new polymers with unique properties.

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is largely dependent on its interaction with molecular targets such as enzymes or receptors. The imidazole core can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The phenyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHOXYETHYL)-2-{[2-(4-HYDROXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
  • N-(2-METHOXYETHYL)-2-{[2-(4-METHOXYPHENYL)-5-(4-CHLOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE

Uniqueness

N-(2-METHOXYETHYL)-2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct electronic and steric properties. This uniqueness can result in different reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-15-4-6-16(7-5-15)20-22(29-14-19(26)23-12-13-27-2)25-21(24-20)17-8-10-18(28-3)11-9-17/h4-11H,12-14H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFNEMHULCBXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.